molecular formula C15H23BrN2O B10882663 N-(4-bromo-3-methylphenyl)-3-[butyl(methyl)amino]propanamide

N-(4-bromo-3-methylphenyl)-3-[butyl(methyl)amino]propanamide

Cat. No.: B10882663
M. Wt: 327.26 g/mol
InChI Key: BWYIUKSCLYBHQC-UHFFFAOYSA-N
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Description

N-(4-bromo-3-methylphenyl)-3-[butyl(methyl)amino]propanamide is an organic compound characterized by the presence of a bromine atom, a methyl group, and a butyl(methyl)amino group attached to a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-3-methylphenyl)-3-[butyl(methyl)amino]propanamide typically involves the following steps:

    Bromination: The starting material, 3-methylphenyl, undergoes bromination to introduce a bromine atom at the 4-position. This can be achieved using bromine (Br₂) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr₃).

    Amidation: The brominated intermediate is then reacted with 3-[butyl(methyl)amino]propanamide. This step involves the formation of an amide bond, which can be facilitated by using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale bromination and amidation processes. These processes would be optimized for yield and purity, potentially using continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-3-methylphenyl)-3-[butyl(methyl)amino]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), which may result in the formation of alcohols or amines.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide (NaN₃) or potassium cyanide (KCN).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Sodium azide (NaN₃) in dimethylformamide (DMF).

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Azides or nitriles.

Scientific Research Applications

N-(4-bromo-3-methylphenyl)-3-[butyl(methyl)amino]propanamide has several applications in scientific research:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological or inflammatory pathways.

    Biology: It may serve as a probe or ligand in biochemical assays to study protein-ligand interactions.

    Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties, such as increased thermal stability or unique electronic characteristics.

    Industry: It can be used in the development of specialty chemicals or as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of N-(4-bromo-3-methylphenyl)-3-[butyl(methyl)amino]propanamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The bromine and amide groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-(4-bromo-3-methylphenyl)-3-[ethyl(methyl)amino]propanamide: Similar structure but with an ethyl group instead of a butyl group.

    N-(4-chloro-3-methylphenyl)-3-[butyl(methyl)amino]propanamide: Similar structure but with a chlorine atom instead of a bromine atom.

    N-(4-bromo-3-methylphenyl)-3-[butyl(ethyl)amino]propanamide: Similar structure but with an ethyl group on the amino moiety.

Uniqueness

N-(4-bromo-3-methylphenyl)-3-[butyl(methyl)amino]propanamide is unique due to the specific combination of its functional groups, which can influence its reactivity and interactions with biological targets. The presence of the bromine atom can enhance its electrophilic properties, making it more reactive in substitution reactions compared to its chlorine analog.

This compound’s unique structure and properties make it a valuable tool in various fields of scientific research and industrial applications.

Properties

Molecular Formula

C15H23BrN2O

Molecular Weight

327.26 g/mol

IUPAC Name

N-(4-bromo-3-methylphenyl)-3-[butyl(methyl)amino]propanamide

InChI

InChI=1S/C15H23BrN2O/c1-4-5-9-18(3)10-8-15(19)17-13-6-7-14(16)12(2)11-13/h6-7,11H,4-5,8-10H2,1-3H3,(H,17,19)

InChI Key

BWYIUKSCLYBHQC-UHFFFAOYSA-N

Canonical SMILES

CCCCN(C)CCC(=O)NC1=CC(=C(C=C1)Br)C

Origin of Product

United States

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